6-Azaspiro[3.4]octane hemioxalate
Overview
Description
6-Azaspiro[3.4]octane hemioxalate is a chemical compound with the CAS Number: 1523571-81-4 . It is a solid substance stored at room temperature . The compound has a molecular weight of 312.41 .
Molecular Structure Analysis
The InChI code for 6-Azaspiro[3.4]octane hemioxalate is1S/2C7H13N.C2H2O4/c2*1-2-7(3-1)4-5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
. This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
6-Azaspiro[3.4]octane hemioxalate is a solid substance stored at room temperature . It has a molecular weight of 312.41 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
The rearrangement of spirocyclic epoxides to create novel 2-azabicyclo[3.1.0]hexanes showcases the utility of 6-Azaspiro[3.4]octane derivatives in synthetic organic chemistry. This approach facilitates the synthesis of complex bicyclic structures, such as N-Boc-2,3-methano-β-proline, from readily available reagents, demonstrating the compound's role in expanding synthetic methodologies (Adamovskyi et al., 2014).
Drug Discovery and Design
The construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes underscores their potential in medicinal chemistry. These structures act as versatile, structurally diverse scaffolds, enabling the exploration of new pharmacophores (Li, Rogers-Evans, & Carreira, 2013).
Peptide Synthesis
In peptide synthesis, heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates derived from 6-Azaspiro[3.4]octane hemioxalate demonstrate utility as novel dipeptide synthons. These compounds facilitate the synthesis of complex peptides, such as analogues of the antibiotic Trichovirin I 1B, highlighting their role in the development of new peptide-based therapeutics (Suter, Stoykova, Linden, & Heimgartner, 2000).
Cognitive Enhancement
Research on spirofused piperazine and diazepane amides as selective histamine-3 antagonists indicates the potential of azaspiro[2.5]octane carboxamide scaffolds in cognitive enhancement. These compounds have shown efficacy in mouse models, suggesting their applicability in treating cognitive disorders (Brown et al., 2014).
Chemical Diversity
The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, showcases the adaptability of 6-Azaspiro[3.4]octane derivatives in generating a wide range of heterocyclic compounds. These compounds serve as valuable scaffolds in drug discovery, highlighting the compound's contribution to expanding the chemical space for therapeutic exploration (Wipf, Stephenson, & Walczak, 2004).
Safety And Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
6-azaspiro[3.4]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13N.C2H2O4/c2*1-2-7(3-1)4-5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILKQWFQRJNDCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2.C1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.4]octane hemioxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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